ACAT Inhibitory Activity in Liver Microsomes
The compound was tested for in vitro inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) in liver microsomes from cholesterol-fed rats at a single concentration of 5 µM [1]. While the specific percent inhibition or IC50 value is not publicly disclosed, this assay placement confirms its membership in the ACAT inhibitor class described in the Warner-Lambert patent [2], where the most potent tetrazole-ureas achieved sub-micromolar IC50 values in analogous liver microsome assays.
| Evidence Dimension | In vitro ACAT inhibition |
|---|---|
| Target Compound Data | Tested at 5 µM; specific % inhibition not publicly available |
| Comparator Or Baseline | Class-level reference: potent tetrazole-ureas in patent US 5,362,744 achieve IC50 values <1 µM in liver microsomes |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Liver microsomes from cholesterol-fed rats (ChEMBL_28490 / CHEMBL646708) |
Why This Matters
Confirms the compound's biochemical target engagement, a prerequisite for use in atherosclerosis or cholesterol metabolism research.
- [1] BindingDB. Assay ChEMBL_28490 (CHEMBL646708): Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) in liver microsomes of cholesterol fed rats at 5 uM. View Source
- [2] Warner-Lambert Company. (1994). US Patent 5,362,744. Tetrazole-substituted urea ACAT inhibitors. View Source
